molecular formula C16H15FN4O3 B2536392 N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide CAS No. 953245-22-2

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide

Cat. No.: B2536392
CAS No.: 953245-22-2
M. Wt: 330.319
InChI Key: BCCCPQCHDBEMFL-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide is a synthetic small molecule research compound designed for investigative pharmacology and neuroscience. This chemical features a methoxyimidazopyridazine scaffold, a privileged structure in medicinal chemistry known for its favorable drug-like properties and capacity to interact with central nervous system targets . The core imidazopyridazine structure is structurally analogous to scaffolds developed as potent and selective ligands for neurotransmitter receptors, suggesting significant potential for neuropharmacological study . The primary research applications of this compound are anticipated in the realm of preclinical neurological disease modeling. Compounds with similar structural motifs, particularly those containing phenylacetamide groups, have demonstrated robust antidepressant activity in validated behavioral models such as the forced swim test (FST) and tail suspension test (TST) in mice . The specific substitution pattern on the phenyl ring and the methoxyacetamide side chain are designed to optimize pharmacokinetic properties and receptor interaction, potentially leading to enhanced blood-brain barrier penetration and central activity. Mechanistically, this class of compounds is frequently investigated for its interaction with monoaminergic systems. While the exact molecular target of this specific analog requires empirical confirmation, structurally related molecules function as potent monoamine oxidase A (MAO-A) inhibitors, increasing the availability of key neurotransmitters like serotonin, norepinephrine, and dopamine in the synaptic cleft . This mechanism is of paramount interest for researching novel therapeutic strategies for major depressive disorder. The compound is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O3/c1-23-9-15(22)19-12-7-10(3-4-11(12)17)13-8-21-14(18-13)5-6-16(20-21)24-2/h3-8H,9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCCPQCHDBEMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the fluorinated phenyl group and the methoxyacetamide moiety. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The methoxyacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide () C21H17FN4O2 376.4 4-methylbenzamide Increased lipophilicity due to methyl group [7]
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide () C21H17ClN4O3 408.8 Chlorophenyl, phenoxyacetamide Larger molecular weight; chlorine enhances electronegativity [6]
3,4-Difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide () C20H13F3N4O2 398.34 Difluorobenzamide Higher fluorine content; potential improved target binding [1]
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () C16H12F3N3O2S 373.3 Trifluoromethylbenzothiazole Distinct heterocycle; trifluoromethyl enhances hydrophobicity [2]

Substituent Effects on Bioactivity

  • Fluorine vs.
  • Methoxy vs. Methyl : The methoxy group in the target compound enhances hydrogen-bonding capacity relative to the methyl group in , possibly improving solubility or target interaction [7].
  • Benzamide vs. Acetamide : Benzamide derivatives (e.g., ) exhibit planar aromatic systems that may favor π-π stacking interactions, whereas acetamide side chains (e.g., target compound) offer conformational flexibility [7].

Research Findings and Implications

Pharmacokinetic Considerations

  • Molecular Weight : Compounds with molecular weights < 400 Da (e.g., ) generally exhibit better oral bioavailability, whereas heavier analogs (e.g., ) may face absorption challenges [7].
  • LogP Trends : The trifluoromethyl group in increases lipophilicity (LogP ~3.5), whereas methoxy groups (target compound) balance hydrophilicity and membrane permeability [7].

Target Binding and Selectivity

  • The imidazo[1,2-b]pyridazine core is hypothesized to interact with ATP-binding pockets in kinases, with fluorine substitutions (e.g., target compound, ) enhancing binding affinity through halogen bonding [7].
  • In contrast, benzothiazole derivatives () may target different enzyme families, such as proteases, due to their distinct heterocyclic architecture [2].

Biological Activity

N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-methoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Fluoro-substituted phenyl ring
  • Methoxyimidazo[1,2-b]pyridazin-2-yl moiety
  • Acetamide functional group

This structural complexity suggests various potential interactions with biological targets, making it an attractive candidate for drug development.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and altering metabolic pathways.
  • DNA Binding : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes.

Antitumor Activity

Research has highlighted the antitumor potential of compounds with similar structures. For instance:

  • Study on Cell Lines : Compounds with imidazo[1,2-b]pyridazine moieties were tested against various cancer cell lines (e.g., A549, HCC827). Results indicated significant cytotoxic effects with IC50 values ranging from 0.85 μM to 6.75 μM across different assays .
CompoundCell LineIC50 (μM)Assay Type
Example 1A5492.12 ± 0.212D
Example 1HCC8275.13 ± 0.973D
Example 2NCI-H3580.85 ± 0.052D

Antimicrobial Activity

The imidazo[1,2-b]pyridazine structure is known for its antimicrobial properties. Preliminary studies suggest that derivatives of this compound may exhibit activity against various microbial pathogens . The presence of methoxy and fluoro groups enhances lipophilicity and metabolic stability, potentially increasing efficacy.

Case Studies

  • Antitumor Efficacy : A study evaluating the effects of related compounds on human lung cancer cells demonstrated that certain derivatives exhibited high cytotoxicity while sparing normal fibroblasts at lower concentrations .
    "Active compounds showed non-selective toxicity towards both cancerous and normal cells, indicating the need for further structural optimization" .
  • Synthetic Pathways : The synthesis of this compound involves multi-step reactions including cyclization and selective halogenation . This complexity is crucial for achieving the desired biological activity.

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